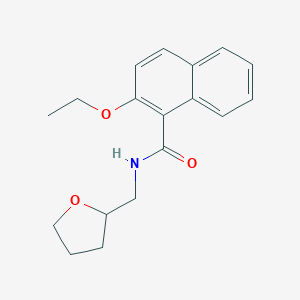
2-ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide, commonly known as ETNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETNA is a white crystalline solid with a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol.
Applications De Recherche Scientifique
ETNA has been found to have potential applications in various fields of scientific research. One of the significant applications of ETNA is in the development of anticancer drugs. Studies have shown that ETNA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ETNA has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of ETNA is not fully understood. However, studies have suggested that ETNA exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. Additionally, ETNA has been found to induce the expression of the tumor suppressor gene p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
ETNA has been found to have several biochemical and physiological effects. Studies have shown that ETNA can induce the expression of heat shock proteins, which are involved in cellular stress response and play a crucial role in maintaining cell homeostasis. Additionally, ETNA has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ETNA in lab experiments is its high purity, which ensures accurate results. Additionally, ETNA has been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using ETNA is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on ETNA. One of the significant directions is the development of ETNA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of ETNA and its potential applications in other fields of scientific research. Furthermore, research is needed to explore the potential of ETNA as a biomarker for cancer diagnosis and prognosis.
Conclusion:
In conclusion, ETNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. ETNA has been found to have potential applications in the development of anticancer drugs and anti-inflammatory drugs. The mechanism of action of ETNA is not fully understood, but studies have suggested that it exerts its effects by inhibiting the activity of topoisomerase II and inducing the expression of p53. ETNA has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the research on ETNA, including the development of ETNA-based drugs and further studies to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. The resulting product is then treated with ethanol to obtain ETNA. This method of synthesis has been reported to yield a high purity of ETNA with a yield of up to 85%.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H21NO3/c1-2-21-16-10-9-13-6-3-4-8-15(13)17(16)18(20)19-12-14-7-5-11-22-14/h3-4,6,8-10,14H,2,5,7,11-12H2,1H3,(H,19,20) |
Clé InChI |
KRHZDFKGNAHUSK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







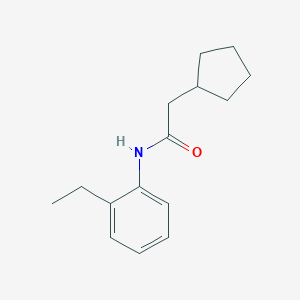

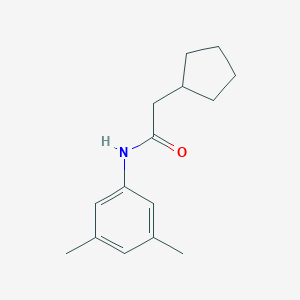
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
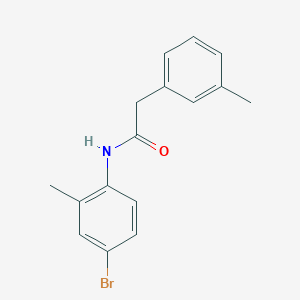
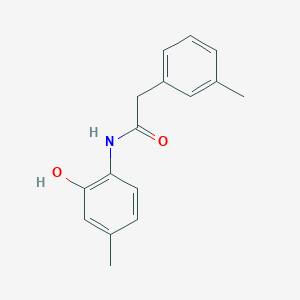
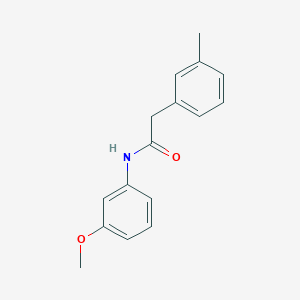
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)